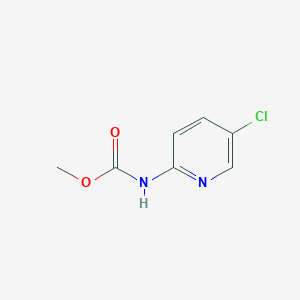

methyl N-(5-chloropyridin-2-yl)carbamate

Description

Methyl N-(5-chloropyridin-2-yl)carbamate is a carbamate derivative featuring a pyridine ring substituted with a chlorine atom at the 5-position and a methyl carbamate group at the 2-position. The chlorine atom enhances electron-withdrawing properties, influencing reactivity and stability, while the carbamate group provides a versatile site for further functionalization. Its synthesis typically involves the reaction of 5-chloropyridin-2-amine with methyl chloroformate under basic conditions, as exemplified in related carbamate syntheses .

Properties

Molecular Formula |

C7H7ClN2O2 |

|---|---|

Molecular Weight |

186.59 g/mol |

IUPAC Name |

methyl N-(5-chloropyridin-2-yl)carbamate |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)10-6-3-2-5(8)4-9-6/h2-4H,1H3,(H,9,10,11) |

InChI Key |

IAAYBQPCESERMR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=NC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

One-Pot Reaction: A common method involves the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere.

Carbamoylation: Another method involves the use of N-substituted carbamoyl chlorides formed in situ and subsequently reacted with substituted phenols.

Industrial Production Methods:

Tin-Catalyzed Transcarbamoylation: Methyl carbamate is used as an economical carbamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance and a streamlined workup procedure.

Indium Triflate Catalysis: Indium triflate catalyzes the synthesis of primary carbamates from alcohols and urea as an eco-friendly carbonyl source.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl N-(5-chloropyridin-2-yl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other substituents using nucleophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds.

- Employed in the preparation of heterocyclic compounds with potential biological activities .

Biology:

- Studied for its potential anti-fibrotic activities.

- Evaluated for its effects on collagen expression and hydroxyproline content in cell culture medium .

Medicine:

- Investigated for its potential use in the development of novel anti-fibrotic drugs.

- Explored for its pharmacological activities, including antimicrobial and antiviral properties .

Industry:

- Utilized in the production of agrochemicals and pharmaceuticals.

- Applied in the synthesis of specialty chemicals and materials .

Mechanism of Action

Molecular Targets and Pathways: Methyl N-(5-chloropyridin-2-yl)carbamate exerts its effects by interacting with specific molecular targets and pathways. The compound’s mechanism of action involves the inhibition of enzymes or receptors that play a crucial role in biological processes. For example, it may inhibit collagen prolyl 4-hydroxylases, leading to reduced collagen synthesis and anti-fibrotic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (5-benzyloxy-3,4,6-trimethylpyridin-2-yl)carbamate

- Structure : Features a pyridine ring with a benzyloxy group at the 5-position and three methyl groups at the 3-, 4-, and 6-positions. The carbamate group is attached to the 2-position.

- Synthesis : Synthesized via reaction of 5-benzyloxy-3,4,6-trimethylpyridin-6-amine with methyl chloroformate in acetone using K₂CO₃ as a base .

- Key Differences :

- The benzyloxy group introduces steric bulk and lipophilicity compared to the chlorine atom in the target compound.

- Additional methyl substituents on the pyridine ring may enhance thermal stability but reduce solubility in polar solvents.

tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate

- Structure : Contains a 5-chloropyridin-2-yl moiety linked to a methyl group, which is further bonded to a tert-butyl carbamate group.

- Synthesis : Likely involves Boc (tert-butoxycarbonyl) protection of the amine group on the pyridine-methyl intermediate .

- Key Differences: The tert-butyl group offers superior hydrolytic stability compared to the methyl carbamate in the target compound.

N-(5-Chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-{[(5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}cyclohexyl]ethanediamide

- Structure : A complex derivative with a 5-chloropyridin-2-yl group linked to a cyclohexyl-thiazolopyridine scaffold.

- Synthesis : Multi-step process involving base-mediated coupling of intermediates, including ethyl ester hydrochloride salts and acid adducts .

- Key Differences :

- The extended structure includes a bicyclic thiazolopyridine system, enabling interactions with biological targets (e.g., enzymes or receptors).

- The dimethylcarbamoyl group enhances hydrophobicity and may improve membrane permeability compared to simpler carbamates.

Comparative Analysis Table

Research Findings and Implications

- Electronic Effects : The 5-chloro substituent in this compound enhances electrophilicity, making it reactive toward nucleophiles. This contrasts with benzyloxy or tert-butyl derivatives, where steric effects dominate .

- Synthetic Flexibility : The carbamate group serves as a versatile handle for further modifications, enabling tailored physicochemical properties for diverse applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.